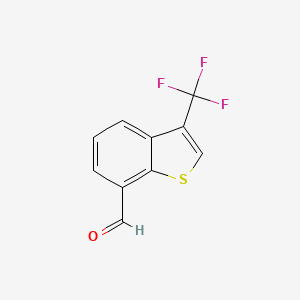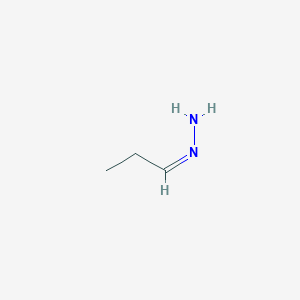
Dichloronickel;2,6-di(pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloronickel;2,6-di(pyrazol-1-yl)pyridine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichloronickel;2,6-di(pyrazol-1-yl)pyridine typically involves the reaction of nickel(II) chloride with 2,6-di(pyrazol-1-yl)pyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
NiCl2+2,6-di(pyrazol-1-yl)pyridine→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the nickel center to a lower oxidation state.
Substitution: The chloride ions in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligands such as phosphines, amines, or other nitrogen-containing ligands can be used for substitution reactions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: It is used in the development of new materials with specific magnetic and electronic properties.
Biology and Medicine:
Biomedical Sensors: The compound’s coordination properties make it suitable for use in sensors that detect biological molecules.
Drug Development: It can be explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Electronics: The compound’s electronic properties make it useful in the development of electronic devices and components.
Environmental Applications: It can be used in processes that involve the removal of pollutants from water and air.
Mécanisme D'action
The mechanism by which Dichloronickel;2,6-di(pyrazol-1-yl)pyridine exerts its effects is primarily through its ability to form stable coordination complexes. The nickel center can interact with various substrates, facilitating reactions through coordination and activation of the substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or sensor development.
Comparaison Avec Des Composés Similaires
Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These complexes exhibit similar coordination properties but with iron as the central metal.
Copper(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These compounds also share similar coordination chemistry but with copper as the central metal.
Cobalt(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These complexes are analogous but with cobalt as the central metal.
Uniqueness: Dichloronickel;2,6-di(pyrazol-1-yl)pyridine is unique due to the specific electronic and magnetic properties imparted by the nickel center. These properties can be fine-tuned by modifying the ligand environment, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H9Cl2N5Ni |
|---|---|
Poids moléculaire |
340.82 g/mol |
Nom IUPAC |
dichloronickel;2,6-di(pyrazol-1-yl)pyridine |
InChI |
InChI=1S/C11H9N5.2ClH.Ni/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;;;/h1-9H;2*1H;/q;;;+2/p-2 |
Clé InChI |
WEAQWSFPQTYECK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.Cl[Ni]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
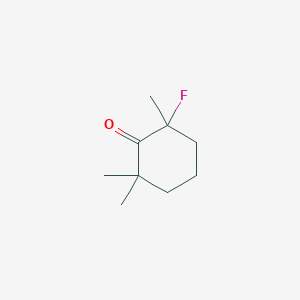

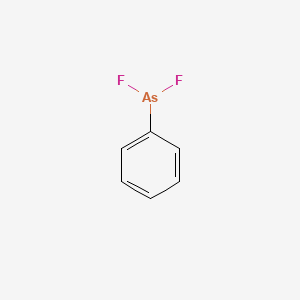
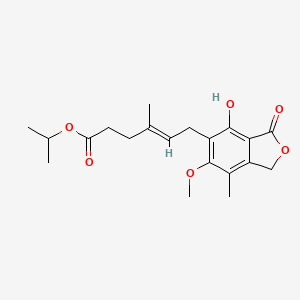

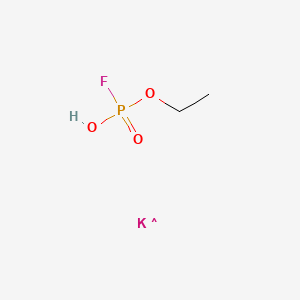

![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
